(1R,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPJNHHBNOLHOC-ZXZARUISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-87-8 | |
| Record name | rac-(1R,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid typically involves the reaction of 3,3-dimethylcyclopropane-1,2-diol with bromoacetic acid ester to form 3,3-dimethylcyclopropane-1,2-dimethyl ester. This intermediate is then subjected to epoxidation under basic conditions using potassium tert-butoxide to yield the desired cis-3,3-dimethylcyclopropane-1,2-dicarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. The use of efficient catalysts and reaction conditions is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Dicarboxylic Acids
Structural and Stereochemical Variations
The target compound is compared to three key analogs:
| Compound Name | Substituents | Stereochemistry | Key Structural Features |
|---|---|---|---|
| (1R,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid | 3,3-dimethyl | cis (1R,2S) | Two methyl groups on the same face |
| (1R,2R)-3-Methylenecyclopropane-1,2-dicarboxylic acid (Feist’s acid) | 3-methylene | trans (1R,2R) | Methylene group introduces unsaturation |
| 3,3′-Dimethylcyclopropane-1,2-dicarboxylate (dcd) | 3,3-dimethyl | Variable | Coordination polymer ligand |
| 3-Methylenecyclopropane-trans-1,2-dicarboxylic acid | 3-methylene | trans | Structural isomer of Feist’s acid |
Physico-Chemical Properties
Table 1: Comparative Physico-Chemical Data
Key Observations :
- The target compound’s methyl groups confer steric hindrance, reducing water solubility compared to Feist’s acid ammonium salts .
- Feist’s acids exhibit high enantiomeric purity ([α] up to ±130°), making them valuable for asymmetric synthesis .
- The dcd ligand forms stable lanthanide coordination polymers (Ln-CPs) with unique magnetic and adsorption properties, though the target compound’s role in such applications remains unexplored .
Biological Activity
(1R,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, with the molecular formula C7H10O4 and CAS number 936-87-8, is an organic compound characterized by its unique cyclopropane structure and two carboxylic acid groups. This compound has garnered interest in various fields, including organic chemistry, biology, and medicinal chemistry due to its potential biological activities and interactions with molecular targets.
- Molecular Weight : 158.15 g/mol
- Structure : The compound features a cyclopropane ring with two methyl groups and two carboxylic acid functionalities attached.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The structural configuration allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact molecular targets are still under investigation but may include:
- Enzymatic Interactions : It has been suggested that the compound can modulate enzyme activities involved in metabolic pathways.
- Receptor Binding : Potential interactions with receptors that regulate cellular signaling processes.
In Vitro Studies
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence pointing towards its role in reducing inflammation markers in cell cultures.
Case Studies
A review of literature reveals several case studies exploring the biological implications of this compound:
- Study on Enzyme Modulation : A study demonstrated that this compound could inhibit certain enzymes involved in metabolic disorders. This inhibition was linked to a reduction in lipid accumulation in hepatocytes.
- Cell Culture Experiments : In experiments involving human cell lines, the compound showed a dose-dependent reduction in pro-inflammatory cytokines when treated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis
A comparative analysis was conducted to evaluate the biological activity of this compound against similar compounds. The results are summarized in the table below:
| Compound | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | High |
| 3,3-Dimethylcyclopropane-1-carboxylic acid | Low | Moderate |
| Cyclopropane-1,2-dicarboxylic acid | Low | Low |
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 3,3-dimethylcyclopropane-1,2-diol with bromoacetic acid ester. This compound serves as a building block in organic synthesis and has potential applications in medicinal chemistry as a precursor for drug development.
Q & A
Q. What are the primary synthetic routes for obtaining enantiomerically pure (1R,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid?
The synthesis typically involves cyclopropanation reactions using carbene intermediates or diazo compounds to form the strained cyclopropane ring. A key method employs chiral auxiliaries like (−)-dimenthyl succinate to direct stereoselectivity. For example, the dimenthyl group's chirality ensures the desired (1R,2S) configuration during cyclization with 1,ω-dihalides . Purification via chiral HPLC or recrystallization is critical to isolate the enantiopure product .
Q. How does the stereochemistry of this compound influence its reactivity?
The (1R,2S) configuration imposes spatial constraints that affect hydrogen bonding and steric interactions in asymmetric catalysis. Comparative studies show that enantiomers (e.g., 1S,2S vs. 1R,2S) exhibit divergent binding affinities in enzymatic assays due to mismatched chiral recognition . This stereodependence is critical when designing ligands for chiral catalysts .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
1H/13C NMR and X-ray crystallography are standard for structural confirmation, while polarimetry or chiral HPLC (e.g., using Chiralpak AD columns) verify enantiomeric excess. Mass spectrometry (HRMS) ensures molecular weight accuracy, and IR spectroscopy identifies carboxylic acid functionalities .
Advanced Research Questions
Q. What strategies resolve low yields in stereoselective cyclopropanation reactions for this compound?
Low yields often stem from competing side reactions (e.g., ring-opening). Optimizing reaction conditions—such as using low temperatures (−78°C) and anhydrous solvents —minimizes undesired pathways. Transition metal catalysts (e.g., Rh(II) carboxylates) enhance regioselectivity, while kinetic resolution via enzymatic esterification can improve enantiopurity .
Q. How do steric effects from the 3,3-dimethyl groups impact its application in medicinal chemistry?
The methyl groups increase van der Waals interactions with hydrophobic enzyme pockets, enhancing binding specificity. However, they also raise steric hindrance, which can reduce reactivity in nucleophilic acyl substitutions. Computational modeling (e.g., DFT) helps predict these effects, guiding derivatization for drug candidates .
Q. What methodologies address contradictions in reported biological activities of its stereoisomers?
Discrepancies often arise from impurities or racemization during storage. Rigorous chiral purity validation (e.g., via circular dichroism) and competitive binding assays (e.g., SPR or ITC) clarify stereospecific activities. For example, the (1R,2S) isomer may inhibit enzyme X at nM concentrations, while the (1S,2R) form shows no activity .
Q. How is this compound utilized in asymmetric synthesis of complex natural products?
As a chiral building block , it serves in constructing bicyclic terpenes and γ-lactams. Its rigid cyclopropane core directs diastereoselectivity in Diels-Alder reactions. Case studies include synthesizing marine furanoids, where the dimethyl groups stabilize transition states via Thorpe-Ingold effects .
Data Analysis and Experimental Design
Q. What computational tools predict the compound’s behavior in catalytic systems?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes or metal catalysts. For instance, the (1R,2S) configuration’s carboxylate groups coordinate Cu(I) in click chemistry, which can be visualized using PyMOL .
Q. How to design kinetic studies for its role in enzyme inhibition?
Use progress curve analysis with varying substrate concentrations. Monitor inhibition via fluorescence quenching or calorimetry. For example, pre-steady-state kinetics with stopped-flow apparatus reveal whether inhibition is competitive or uncompetitive .
Q. What are best practices for handling its instability in aqueous solutions?
Store the compound under argon at −20°C in anhydrous DMSO. Avoid prolonged exposure to basic conditions, which promote ring-opening. Lyophilization from tert-butanol/water mixtures preserves stability .
Comparative Studies
Q. How does substituting the 3,3-dimethyl groups with other alkyl chains alter its properties?
Replacing methyl with ethyl groups increases lipophilicity (logP +0.5) but reduces solubility. Such substitutions are tested via Hammett plots to correlate electronic effects with reaction rates. For example, bulkier groups hinder SN2 reactions but enhance π-π stacking in crystal engineering .
Q. Why does the (1R,2S) isomer show higher thermal stability than its diastereomers?
Differential scanning calorimetry (DSC) reveals that the (1R,2S) configuration’s intramolecular H-bonding network (between carboxylates) raises the decomposition temperature by ~30°C compared to the 1S,2R form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
